molecular formula C18H22N4O3 B2491472 3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea CAS No. 324062-47-7

3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea

Cat. No.: B2491472
CAS No.: 324062-47-7
M. Wt: 342.399
InChI Key: KJDUWQXPUGEFSY-YBFXNURJSA-N
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Description

“3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea” is a synthetic organic compound that features an adamantane moiety, a nitrophenyl group, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea” typically involves the following steps:

    Formation of the Schiff Base: The reaction between an adamantane derivative and 2-nitrobenzaldehyde under acidic or basic conditions to form the Schiff base.

    Urea Formation: The Schiff base is then reacted with an isocyanate or a urea derivative to form the final compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro or nitroso derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amine.

    Substitution: The adamantane moiety can participate in substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Functionalized adamantane derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with adamantane structures are often used as catalysts or catalyst supports.

    Materials Science: Used in the development of novel materials with unique properties.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for their potential therapeutic effects due to their unique structural properties.

Industry

    Polymers: Used in the synthesis of high-performance polymers and resins.

Mechanism of Action

The mechanism of action of “3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea” would depend on its specific application. For instance, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Adamantane Derivatives: Compounds like amantadine and rimantadine, which are used as antiviral agents.

    Nitrophenyl Derivatives: Compounds like nitrobenzene and its derivatives, which are used in various chemical syntheses.

Uniqueness

“3-(adamantan-1-yl)-1-[(E)-[(2-nitrophenyl)methylidene]amino]urea” is unique due to the combination of the adamantane moiety and the nitrophenyl group, which may impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(E)-(2-nitrophenyl)methylideneamino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c23-17(21-19-11-15-3-1-2-4-16(15)22(24)25)20-18-8-12-5-13(9-18)7-14(6-12)10-18/h1-4,11-14H,5-10H2,(H2,20,21,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDUWQXPUGEFSY-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NN=CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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